molecular formula C12H14F3NO2 B257016 N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide

Cat. No. B257016
M. Wt: 261.24 g/mol
InChI Key: CXGQEIVOZAKTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule that can be synthesized using various methods and has been found to have multiple applications in the field of biomedical research.

Scientific Research Applications

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have multiple applications in the field of biomedical research. One of the primary applications of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is as a fluorescent probe for imaging intracellular lipid droplets. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to selectively bind to lipid droplets and emit fluorescence, making it an excellent tool for studying lipid metabolism and lipid-related diseases such as obesity and diabetes. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the activity of enzymes such as lipases and phospholipases, which play a crucial role in lipid metabolism.

Mechanism of Action

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide binds to intracellular lipid droplets through hydrophobic interactions between the trifluoromethyl group and the hydrophobic core of the lipid droplets. The methoxypropyl group provides solubility in aqueous solutions, allowing N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide to be used in live-cell imaging experiments. The mechanism of action of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying enzyme activity involves the cleavage of the amide bond by the enzyme, leading to a change in the fluorescence emission spectrum of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have minimal biochemical and physiological effects on cells and tissues. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide does not affect cell viability or proliferation at concentrations used in experiments. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to be non-toxic and non-cytotoxic, making it an excellent tool for studying intracellular lipid droplets and enzyme activity.

Advantages and Limitations for Lab Experiments

The primary advantage of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for intracellular lipid droplets and its ability to emit fluorescence, making it an excellent tool for studying lipid metabolism and related diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is also non-toxic and non-cytotoxic, making it safe for use in live-cell imaging experiments. The primary limitation of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is its moderate to low solubility in aqueous solutions, which can limit its use in some experimental setups.

Future Directions

There are several future directions for the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in scientific research. One future direction is the development of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide derivatives with improved solubility in aqueous solutions. Another future direction is the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying the role of lipid droplets in cancer and other diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could also be used in the development of new drugs targeting lipid metabolism and related diseases. Finally, N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could be used in the development of new imaging techniques for studying intracellular lipid droplets and related processes.

Synthesis Methods

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-trifluoromethylbenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as EDCI or DCC. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a white solid with a high purity level. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a yellow oil with a moderate purity level.

properties

Product Name

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H14F3NO2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)12(13,14)15/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)

InChI Key

CXGQEIVOZAKTFV-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C(F)(F)F

solubility

39.2 [ug/mL]

Origin of Product

United States

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